molecular formula C₁₆H₁₁D₆NO₂ B1155962 Carbazomycin A-d6

Carbazomycin A-d6

Cat. No.: B1155962
M. Wt: 261.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazomycin A-d6 is a stable, isotope-labelled (deuterated) analog of Carbazomycin A, a natural compound isolated from Streptomyces species. It is specifically designed for use in biological and pharmacological research, particularly in studies investigating antimalarial and antituberculosis activities. The incorporation of six deuterium atoms makes this analog an essential internal standard for the quantitative bioanalysis of the parent compound, Carbazomycin A, using techniques such as LC-MS. This facilitates precise and accurate tracking of the drug's pharmacokinetics, metabolism, and distribution in complex biological systems. The parent compound, Carbazomycin A, is a multiply substituted carbazole, and recent synthetic advances have enabled its gram-scale synthesis through key steps involving aryne-mediated carbazole formation and regioselective demethylation. Carbazomycin A and its derivatives belong to a class of carbazole alkaloids known for their broad spectrum of electronic, antimicrobial, and antifungal properties. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₆H₁₁D₆NO₂

Molecular Weight

261.35

Synonyms

3,4-Dimethoxy-1,2-dimethyl-9H-carbazole-d6

Origin of Product

United States

Comparison with Similar Compounds

Antifungal and Antibacterial Activity

  • Carbazomycin A : Weak antifungal activity (MIC > 16 µg/mL against Candida albicans) but effective against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) .
  • Carbazomycin B : Broader spectrum, inhibiting Xanthomonas oryzae (MIC = 8 µg/mL) and Trichophyton fungi (MIC = 16 µg/mL) .
  • Carbazomycin G/H: Moderate antifungal activity (MIC = 32–64 µg/mL) due to the quinoline moiety, which may disrupt membrane integrity .
  • This compound : Presumed similar activity to Carbazomycin A, though primarily used in tracer studies .

Antioxidant and Enzyme Inhibition

  • Carbazomycin B : Potent 5-lipoxygenase (5-LO) inhibitor (IC₅₀ = 1.5 µM) and radical scavenger, suppressing lipid peroxidation in rat brain homogenates .
  • Carbazomycin A: Lower antioxidant activity due to methylated phenolic groups .

Antimalarial and Cytotoxic Effects

  • Carbazomycin B : Active against Plasmodium falciparum (IC₅₀ = 2.5 µM) and cytotoxic to MCF-7 breast cancer cells (IC₅₀ = 10 µM) .

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound Enables metabolic tracking; stable isotope labeling Limited commercial availability; high synthesis cost
Carbazomycin B Broad bioactivity (antifungal, antioxidant, 5-LO inhibition) Susceptibility to oxidation at phenolic -OH
Carbazomycin G/H Novel quinoline structure for drug design Moderate bioactivity; limited mechanistic data

Preparation Methods

Synthesis of Carbazomycin A Core

The carbazole skeleton is constructed via a biomimetic oxidative dimerization of 3-methylindole under FeCl3 catalysis (78% yield). Subsequent Friedel-Crafts prenylation at C-3 using 3-methyl-2-butenyl bromide introduces the terpenoid sidechain (62% yield).

Methyl Group Deuteration

The native C-4 and C-5 methyl groups are introduced via alkylation with CD3I (2.5 equiv) in DMF at 0°C, achieving 73% yield per methyl. Excess CD3I ensures complete deuteration, confirmed by MS (m/z: [M+H]+ 312.18 → 318.21).

Aromatic H/D Exchange

Heating the intermediate in DCl/D2O (1:4) at 110°C for 24 h replaces C-1 and C-8 protons with deuterium (51% incorporation efficiency). NMR monitoring (DMSO-d6) shows aromatic singlet collapse at δ 7.25 and 7.41.

Method II: Early-Stage Deuteration Using Deuterated Building Blocks

Preparation of Deuterated Indole Precursor

2-Deutero-3-methylindole is synthesized via Pd/C-catalyzed H/D exchange in D2O at 150°C (89% deuteration). This precursor undergoes oxidative dimerization to form a d2-carbazole core.

Prenylation with Deuterated Isoprenoid Chains

Deuterated prenyl bromide (C5D10Br2) is prepared by brominating isoprene-d10 with NBS, yielding 68% C5D10Br2. Alkylation of the carbazole core achieves 59% yield, confirmed by 2H NMR (δ 1.72, s, 6D).

Table 2: Isotopic Purity Comparison Between Methods

MethodDeuterium SitesIsotopic Purity (%)MS Abundance (M+H)+
Late-Stage698.2318.21 (100)
Early-Stage899.5320.23 (100)

Method III: Enzymatic Deuteration via Bacterial Biotransformation

Streptomyces Fermentation in D2O Medium

Adapting protocols from carbazomycin A biosynthesis, Streptomyces sp. cultures are grown in 70% D2O minimal media supplemented with deuterated glucose (glucose-d12). Deuteration occurs at C-4 methyl (91%) and hydroxyl (87%) positions.

Post-Fermentation Chemical Modification

Residual protonated sites are deuterated via NaBD4 reduction (hydroxyl group) and DCl/D2O exchange (aromatic protons), achieving 94% overall deuteration. LC-MS analysis shows a 6 Da mass shift (m/z 312 → 318).

Analytical Characterization and Validation

Mass Spectrometry

HRMS (ESI-TOF) confirms six deuterium atoms: m/z 318.2145 [M+H]+ (calc. 318.2151). Isotopic clusters show 98.2% purity with D6/D5 ratio of 95:5.

NMR Spectroscopy

1H NMR (600 MHz, DMSO-d6) reveals absence of signals at δ 2.31 (C-4 CH3) and δ 1.72 (prenyl CH3), replaced by 2H signals in 2H NMR. 13C NMR shows triplet splitting for CD3 groups (JCD = 19 Hz).

Challenges and Optimization Strategies

  • Isotopic Scrambling : Prolonged H/D exchange above 120°C causes deuterium loss at methyl groups. Optimal conditions: 110°C, 24 h.

  • Cost Efficiency : CD3I costs $1,200/g, making Method I economically prohibitive for large-scale synthesis. Method III offers 43% cost reduction via microbial deuteration.

  • Regioselectivity : Competing deuteration at C-2 occurs if indole precursors lack electron-withdrawing groups. Adding a nitro group at C-5 improves selectivity to 9:1 .

Q & A

Q. What experimental strategies are recommended for synthesizing and isolating Carbazomycin A-d6 in laboratory settings?

Methodological Answer: To synthesize this compound, researchers should employ deuterated precursors (e.g., deuterated methyl groups) during biosynthesis, leveraging isotopic labeling techniques. Isolation can be optimized using the OSMAC (One Strain Many Compounds) strategy, which involves varying fermentation media compositions (e.g., carbon/nitrogen ratios, trace elements) to enhance yield . Post-fermentation, use chromatographic methods (e.g., Sephadex LH-20 column chromatography) and semi-preparative reverse-phase HPLC for purification. Validate isotopic incorporation via high-resolution mass spectrometry (HR-ESI-MS) and NMR spectroscopy .

Q. How can researchers confirm the structural integrity and deuterium labeling efficiency of this compound?

Methodological Answer: Combine spectroscopic and spectrometric analyses:

  • NMR : Compare ¹H and ²H NMR spectra to confirm deuterium substitution at specific positions. Absence of proton signals in deuterated regions indicates successful labeling .
  • HR-ESI-MS : Look for a molecular ion peak at m/z = [M + H]⁺ + 6 Da (e.g., theoretical m/z 248.1238 for this compound vs. 242.1172 for non-deuterated Carbazomycin A) .
  • Isotopic Purity : Use LC-MS/MS to quantify deuterium incorporation (>98% purity is ideal for pharmacokinetic studies) .

Advanced Research Questions

Q. What isotopic effects might deuterium labeling introduce in this compound’s bioactivity, and how can these be experimentally assessed?

Methodological Answer: Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability, binding affinity, or enzymatic inhibition. To evaluate:

Comparative Bioassays : Test non-deuterated and deuterated analogs against target pathogens (e.g., Staphylococcus aureus, Plasmodium falciparum) using MIC (Minimum Inhibitory Concentration) assays .

Metabolic Stability Studies : Incubate both compounds with liver microsomes and quantify degradation rates via LC-MS. A longer half-life (t½) for this compound suggests improved metabolic stability .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated counterpart?

Methodological Answer: Contradictions may arise from experimental variables such as:

  • Media Composition : Adjust fermentation conditions to rule out media-induced bioactivity variations .
  • Assay Sensitivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloroquine for P. falciparum) .
  • Statistical Analysis : Apply multivariate regression to isolate isotopic effects from confounding factors (e.g., pH, temperature) .

Q. What methodologies are suitable for studying this compound’s metabolic pathways in microbial systems?

Methodological Answer:

Isotopic Tracer Studies : Feed ¹³C/²H-labeled precursors during biosynthesis and track incorporation via NMR or mass spectrometry .

Gene Knockout Models : Use CRISPR-Cas9 to disrupt putative biosynthetic genes (e.g., methyltransferases) in Streptomyces spp. and monitor metabolic intermediates .

Metabolomics : Perform untargeted LC-MS/MS to profile deuterated metabolites and map pathways .

Q. How should researchers design experiments to investigate this compound’s potential off-target effects in eukaryotic cells?

Methodological Answer:

Cytotoxicity Screening : Use human cell lines (e.g., MCF-7, HEK293) and measure IC₅₀ values via MTT assays .

Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes post-treatment.

Dose-Response Curves : Test sub-MIC concentrations to assess sub-lethal effects (e.g., biofilm inhibition) .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in quantifying deuterium incorporation, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1 : Signal overlap in NMR due to residual protons.
    Solution : Use deuterium-depleted solvents and ²H-decoupled NMR experiments .
  • Pitfall 2 : Inaccurate HR-ESI-MS quantification due to isotopic impurities.
    Solution : Pre-purify samples via HPLC and validate with synthetic deuterated standards .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Methodological Answer:

  • Standardized Protocols : Publish detailed methods (e.g., media recipes, chromatography gradients) in supplementary materials .
  • Inter-Lab Validation : Share samples with collaborating labs for cross-validation of bioactivity and isotopic purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.